马西替坦

概述

描述

Macitentan is a dual endothelin receptor antagonist developed by Actelion Pharmaceuticals. It is primarily used for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. Macitentan works by blocking the effects of endothelin, a substance that causes blood vessels to constrict and leads to increased blood pressure .

作用机制

Target of Action

Macitentan is a non-peptide, potent, dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (E A and E B) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Macitentan binds to the endothelin A and B receptors, blocking signaling from endothelin-1 and -2 . This antagonistic action on the endothelin receptors helps to alleviate the symptoms of diseases like pulmonary arterial hypertension (PAH), which are characterized by elevated cytosolic calcium, genetic factors, and epigenetic changes .

Biochemical Pathways

The primary biochemical pathway affected by macitentan is the endothelin signaling pathway. By blocking the endothelin receptors, macitentan prevents the vasoconstrictive and proliferative effects of endothelin-1 and -2 . This leads to a reduction in pulmonary vascular resistance and an improvement in cardiovascular hemodynamics .

Pharmacokinetics

Macitentan is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, to its active metabolite ACT-132577 . It is absorbed 96% via the first absorption pathway at the 10-mg dose . For a female patient with pulmonary arterial hypertension after oral administration at 10 mg, macitentan reached a maximum concentration after 9 hours and, following daily dosing, reached steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution was 34 L and clearance was 1.39 L/h .

Action Environment

The action of macitentan can be influenced by several factors, including body weight, age, sex, race, renal and hepatic impairment, health status (healthy volunteers vs patients with pulmonary arterial hypertension), and formulation (capsules vs tablets) . None of these covariates were considered clinically relevant .

科学研究应用

Macitentan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Primarily used in clinical research for the treatment of pulmonary arterial hypertension. It is also being explored for potential use in other cardiovascular diseases.

Industry: Used in the development of new pharmaceuticals targeting endothelin receptors

生化分析

Biochemical Properties

Macitentan interacts with endothelin receptors found in the endothelial cells of blood vessels and smooth muscle . By binding to these receptors, Macitentan prevents the stimulation of various biochemical reactions that lead to vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction .

Cellular Effects

Macitentan influences cell function by blocking the stimulation of vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Macitentan exerts its effects at the molecular level by binding to endothelin receptors on blood vessels and smooth muscle . This binding interaction inhibits the activation of biochemical reactions that lead to vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, Macitentan has been observed to be stable in plasma for about one month when stored at a frozen state . The effects of Macitentan on cellular function have been studied over time, with the compound showing stability and minimal degradation .

Dosage Effects in Animal Models

The effects of Macitentan in animal models vary with different dosages

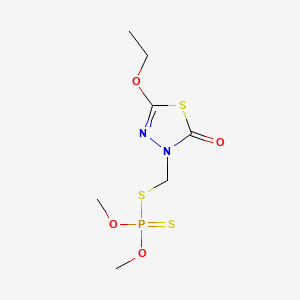

Metabolic Pathways

Macitentan is involved in metabolic pathways where it undergoes oxidative depropylation of the sulfonamide moiety via CYP3A4, 2C8, 2C9, and 2C19 to form the active metabolite M6 . The ethylene glycol moiety undergoes oxidative cleavage via CYP2C9 to the alcohol metabolite M4 .

准备方法

Synthetic Routes and Reaction Conditions

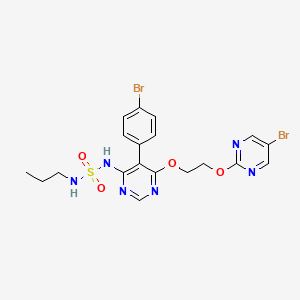

Macitentan is synthesized through a multi-step process involving several key reactions. The synthesis begins with the preparation of the core pyrimidine structure, followed by the introduction of various substituents to achieve the final compound. Key steps include:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines.

Bromination: Introduction of bromine atoms at specific positions on the aromatic rings.

Etherification: Formation of ether linkages through reactions with appropriate alcohols.

Sulfonamide Formation: Introduction of the sulfonamide group through reaction with sulfonyl chlorides.

Industrial Production Methods

Industrial production of macitentan involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process is carried out in large reactors with stringent quality control measures to meet pharmaceutical standards .

化学反应分析

Types of Reactions

Macitentan undergoes several types of chemical reactions, including:

Oxidation: Macitentan can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in macitentan.

Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties .

相似化合物的比较

Macitentan is compared with other endothelin receptor antagonists such as bosentan and ambrisentan. While all three compounds target endothelin receptors, macitentan has a higher selectivity for the ETA receptor and a lower risk of hepatotoxicity compared to bosentan. This makes macitentan a preferred choice for long-term treatment of pulmonary arterial hypertension .

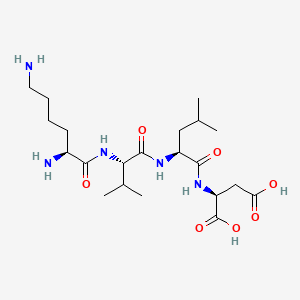

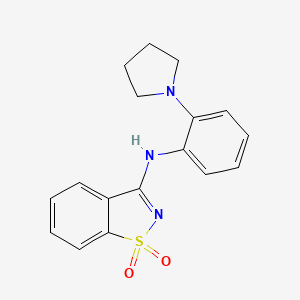

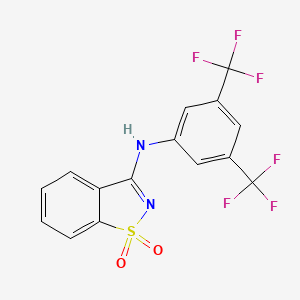

Similar Compounds

Bosentan: Another dual endothelin receptor antagonist with a higher risk of liver toxicity.

Ambrisentan: Selective for the ETA receptor, used for similar indications but with different pharmacokinetic properties

属性

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMEBMXRHSZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196063 | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Through complete blockade of tissular endothelin, Actelion-1 is expected to protect tissue from the damaging effect of elevated endothelin, specifically in the cardiovascular system. In pre-clinical studies, Actelion-1 also exhibited effects suggesting that it maintains the integrity of the vascular wall and improves long-term outcome. Accordingly, Actelion-1 may provide therapeutic benefit in a wide range of cardiovascular indications., Macitentan is an antagonist which binds to the endothelin A and B receptors (EA and EB) and blocks signaling from endothelin-1 and -2. Pulmonary arterial hypertension has many different mechanisms which contribute to the development of endothelial dysfunction including elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction. The focus of macitentan's mechanism relates to the role of overexpressed endothelin from the vascular endothelium. Endothelins are released in both a constitutive fashion from secretory vesicles and in response to stimuli via Weibel-Palade storage granules. Endothelins bind to the EA and EB receptors, with endothelins -1 and -2 having more affinity than endothelin-3. Binding to the Gq coupled EA receptor triggers Ca2+ release from the sarcoplasmic reticulum of smooth muscle cells via the phospholipase C (PLC) pathway. Downstream protein kinase C activation may also contribute to increased Ca2+ sensitivity of the contractile apparatus. EA receptor activation is also known to contribute to pulmonary artery smooth muscle cell proliferation. The binding of endothelins to the EB receptors acts in opposition to EA signaling by activating the same PLC cascade in endothelial cells to activate endothelial nitric oxide synthase. The subsequent release of nitric oxide produces vasodilation through the cyclic guanosine monophosphate cascade. Despite the greater presence of EB receptors on endothelial cells, they are still present on smooth muscle cells and may contribute to cell proliferation through the same mechanisms as EA receptors. Macitentan is thought to provide its therapeutic effect primarily via blocking signaling through EA which produces both decreased vasoconstriction via reduced smooth muscle cell contractility and attenuation of the hyperproliferation of smooth muscle cells found in PAH. Blockade of EB is less likely to contribute to a therapeutic effect as this signaling is responsible for the counter-regulatory vasodilatory signal. | |

| Record name | Actelion-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

441798-33-0 | |

| Record name | Macitentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441798-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macitentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACITENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-136°C | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

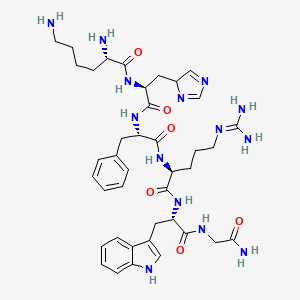

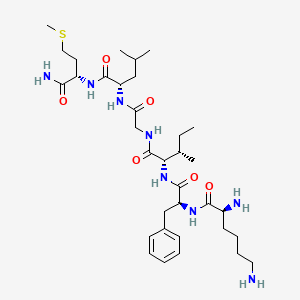

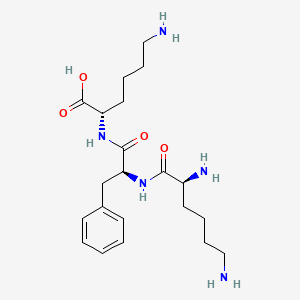

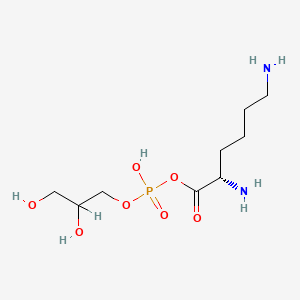

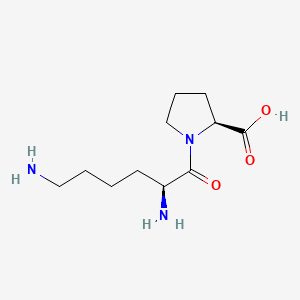

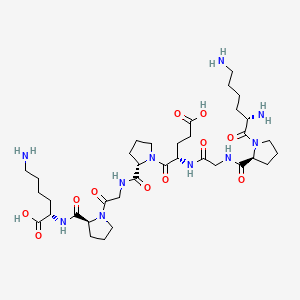

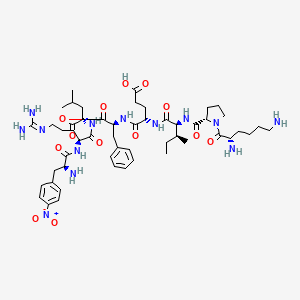

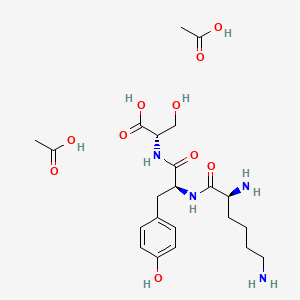

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。